molecular formula C10H8BrNO2S B1390857 Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate CAS No. 1017782-63-6

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate

Cat. No. B1390857
M. Wt: 286.15 g/mol
InChI Key: PZARJZCGTKHODQ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 . This code provides a specific string of characters representing the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . The boiling point is 126-128°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate has been studied for its reactivity in various synthesis and chemical reactions. Chapman, Hughes, and Scrowston (1971) explored the substitution reactions of derivatives with substituents in the thiophen ring, highlighting the compound's versatility in organic synthesis (Chapman, Hughes, & Scrowston, 1971). Rejňák et al. (2004) investigated the electrochemical behavior of methyl 3-bromo-1-benzothiophene-2-carboxylates, providing insights into their reduction and dimer products (Rejňák et al., 2004).

Potential in Pharmacology

The compound also shows potential in pharmacological research. Banerjee et al. (2011) identified bromo-benzothiophene carboxamide derivatives, related to methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate, as inhibitors of Plasmodium falciparum enoyl-ACP reductase, suggesting their use in antimalarial therapies (Banerjee et al., 2011).

Applications in Organic Chemistry

Further, the compound's utility in organic chemistry is demonstrated through various syntheses and functionalization studies. For instance, Queiroz et al. (2009) synthesized novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones from similar compounds, assessing their antitumoral activity (Queiroz et al., 2009). Additionally, Jayaraman, Sridharan, and Nagappan (2010) chemoselectively synthesized 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, showcasing the compound's versatility in creating structurally diverse molecules (Jayaraman, Sridharan, & Nagappan, 2010).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures.

Future Directions

“Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate” is currently used for research purposes . The future directions of its use would depend on the outcomes of ongoing research studies.

properties

IUPAC Name

methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZARJZCGTKHODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212509
Record name Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate

CAS RN

1017782-63-6
Record name Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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